1-Benzyl-3,3,5,5-tetrafluoropiperidine
Description
1-Benzyl-3,3,5,5-tetrafluoropiperidine is a fluorinated piperidine derivative characterized by a six-membered amine ring substituted with four fluorine atoms at the 3,3,5,5-positions and a benzyl group at the 1-position. Piperidine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility. The tetrafluorination pattern introduces significant electronic effects, enhancing metabolic stability and altering lipophilicity compared to non-fluorinated analogs .
Properties
Molecular Formula |
C12H13F4N |
|---|---|
Molecular Weight |
247.23 g/mol |
IUPAC Name |
1-benzyl-3,3,5,5-tetrafluoropiperidine |
InChI |
InChI=1S/C12H13F4N/c13-11(14)7-12(15,16)9-17(8-11)6-10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI Key |
JXEZTXMZOGKMHI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(CC1(F)F)CC2=CC=CC=C2)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 1-Benzyl-3,3,5,5-tetrafluoropiperidine with structurally related compounds from the provided evidence:
Key Observations:
- Fluorination vs.
- Functional Group Diversity: Unlike phosphorus-containing analogs (e.g., phosphonofluoridates or phosphonothiolates), the piperidine derivative lacks reactive phosphorus centers, suggesting divergent reactivity profiles.
- Aromatic Influence: The benzyl group in the target compound introduces aromatic character, which may enhance solubility in non-polar media compared to purely aliphatic analogs like the cyclohexyl derivatives .
Physicochemical and Reactivity Trends
- Lipophilicity : Fluorination typically reduces lipophilicity due to fluorine’s electronegativity, whereas methyl groups (as in 3,3,5,5-tetramethylcyclohexyl compounds) increase hydrophobicity. This distinction could influence membrane permeability in biological systems.
- Thermal Stability: Phosphorus-fluorine bonds (e.g., in phosphonofluoridates) are highly stable, whereas the C-F bonds in the piperidine derivative may confer resistance to metabolic degradation .
- Synthetic Utility: The dimethylaminoethyl group in S-2-dimethylaminoethyl methylphosphonothiolate enables nucleophilic substitution reactions, a feature absent in the tetrafluoropiperidine.
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